molecular formula C15H13F3N6O3 B2559711 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034393-50-3

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2559711
CAS No.: 2034393-50-3
M. Wt: 382.303
InChI Key: DZAHEWFFACNNGQ-UHFFFAOYSA-N
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Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide is a multifaceted compound that marries several intriguing chemical moieties. The presence of oxadiazole, triazole, and benzamide groups suggests diverse potential in biological and chemical applications, ranging from medicinal chemistry to materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis typically begins with the preparation of the oxadiazole and triazole intermediates. The oxadiazole can be synthesized via the cyclization of acylhydrazides with nitro compounds under acidic conditions. The triazole can be formed via the Huisgen cycloaddition reaction, often referred to as "click chemistry," which involves the reaction of azides and alkynes.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above-mentioned synthetic routes. Key steps would include scaling up reactions, ensuring purity through various purification methods such as recrystallization and chromatography, and confirming structure via spectroscopy.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo:

  • Oxidation: : Possible conversion of methyl groups to carboxylic acids or alcohols.

  • Reduction: : Reduction of oxadiazole and triazole rings.

  • Substitution: : Functionalization of the benzamide and triazole rings, particularly at positions adjacent to heteroatoms.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate.

  • Reduction: : Hydrogenation catalysts like palladium on carbon.

  • Substitution: : Nucleophilic or electrophilic reagents depending on the targeted functional group.

Major Products

  • Oxidation: : Formation of carboxylic acid derivatives.

  • Reduction: : Saturated heterocycles.

  • Substitution: : Variously substituted benzamides and triazoles.

Scientific Research Applications

Chemistry: : In materials science, N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide can be used as a building block for creating complex polymers and advanced materials with tailored properties.

Biology: : The compound's potential bioactivity suggests applications in enzyme inhibition and as a molecular probe for studying biochemical pathways.

Medicine: : This compound could serve as a lead molecule in drug discovery, particularly targeting specific proteins or enzymes in disease pathways.

Industry: : Utilized in the development of specialty chemicals, agrochemicals, and possibly as a precursor for more complex industrial molecules.

Mechanism of Action

The mechanism involves the interaction of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide with specific molecular targets such as enzymes or receptors. The oxadiazole and triazole moieties might interact via hydrogen bonding or hydrophobic interactions, while the benzamide group can be pivotal in anchoring the compound to its site of action. This, in turn, modulates the biological pathway and exerts the desired effect.

Similar Compounds

  • N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide: : Lacks the trifluoromethoxy group.

  • N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide: : Lacks the oxadiazole group.

  • N-(2-(4-(1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide: : Lacks the oxadiazole and methyl groups.

This compound's versatility and potential in a wide range of scientific fields make it an exciting subject for further research and development.

Properties

IUPAC Name

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N6O3/c1-9-20-14(27-22-9)12-8-24(23-21-12)6-5-19-13(25)10-3-2-4-11(7-10)26-15(16,17)18/h2-4,7-8H,5-6H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAHEWFFACNNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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